N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
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Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O5S and its molecular weight is 395.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide are yet to be identified. The compound’s structure suggests it may interact with enzymes, proteins, or nucleic acids within the cell .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Similar compounds have demonstrated antiproliferative activity, suggesting that this compound may also have potential anticancer effects
Biological Activity
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, a sulfonamide group, and a nitrobenzene moiety. Its molecular formula is C18H16ClN2O4S with a molecular weight of approximately 416.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antibacterial Activity
Studies have demonstrated that compounds containing the sulfonamide group exhibit significant antibacterial properties. The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The inhibitory activity of this compound was evaluated through various assays, revealing significant IC50 values that indicate potent enzyme inhibition.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
Urease | Strong Inhibition |
3. Anticancer Activity
The compound's potential in cancer therapy has been explored through various in vitro studies, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic applications:
- Antibacterial Screening: A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of similar structures and tested their antibacterial properties, confirming that those with the sulfonamide moiety exhibited enhanced activity against pathogenic bacteria .
- Enzyme Inhibition Studies: Research indicated that compounds similar to this compound showed promising results as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antibacterial Action: The sulfonamide group likely interferes with bacterial folic acid synthesis.
- Enzyme Inhibition: The compound may bind to the active sites of enzymes such as AChE and urease, preventing their normal function.
- Anticancer Effects: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVSDEYRJOGYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.